molecular formula C16H18F3NO4 B13906816 Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate

Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate

Cat. No.: B13906816
M. Wt: 345.31 g/mol
InChI Key: NHZCAQVVXHDHSJ-GFCCVEGCSA-N
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Description

Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate (CAS: 2940875-44-3) is a chiral morpholine derivative with a molecular formula of C₁₆H₁₈F₃NO₄ and a molecular weight of 345.31 g/mol . Its structure features a morpholine ring substituted with a tert-butyl carbamate group at position 4, a ketone at position 3, and a 4-(trifluoromethyl)phenyl group at position 3. The stereochemistry at position 5 is defined as (5S), which may influence its biological activity and synthetic utility.

Properties

Molecular Formula

C16H18F3NO4

Molecular Weight

345.31 g/mol

IUPAC Name

tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate

InChI

InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(8-23-9-13(20)21)10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1

InChI Key

NHZCAQVVXHDHSJ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COCC1=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C(COCC1=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate typically involves:

  • Construction of the morpholine ring with appropriate stereochemistry at the 5-position.
  • Introduction of the 4-(trifluoromethyl)phenyl substituent.
  • Installation of the tert-butyl ester protecting group on the carboxylate.
  • Oxidation or functional group transformation to introduce the 3-oxo group.

Key Intermediate Preparation: tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

A crucial intermediate often used in the synthesis is tert-butyl 3-(aminomethyl)morpholine-4-carboxylate . Its preparation involves hydrogenation of tert-butyl 3-cyano-4-morpholinecarboxylate in methanol with platinum(IV) oxide catalyst under hydrogen atmosphere (50 psi) overnight, yielding the amine intermediate with high purity.

Step Reagents & Conditions Yield Notes
Hydrogenation PtO2 catalyst, MeOH, H2 (50 psi), overnight High Clean conversion to amine intermediate

Coupling with 4-(Trifluoromethyl)phenyl Derivatives

The para-trifluoromethylphenyl moiety is introduced via amide bond formation using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and benzotriazol-1-ol (HOBt) in the presence of triethylamine. The reaction is typically performed in 1,4-dioxane at room temperature for 24–48 hours under inert atmosphere, followed by aqueous workup and purification via flash column chromatography.

Step Reagents & Conditions Yield Notes
Amide coupling EDC-HCl, HOBt, triethylamine, 1,4-dioxane, 20°C, 24-48 h 75-83% Efficient coupling to form amide linkage with aryl acid

Synthesis of the Title Compound via HATU-Mediated Coupling

A direct coupling of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate with 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) at room temperature overnight yields the corresponding amide product. The reaction mixture is extracted, washed, dried, and purified by silica gel chromatography.

Step Reagents & Conditions Yield Notes
HATU coupling HATU, DIEA, DMF, 20°C, overnight ~90% High-yield amide bond formation with trifluoromethyl aryl acid

Protection and Deprotection Steps

The tert-butyl ester protecting group is introduced or removed depending on the synthetic stage:

  • Introduction typically involves reaction of the carboxylic acid precursor with tert-butanol derivatives under acidic or coupling conditions.
  • Deprotection is achieved under acidic conditions or by catalytic hydrogenation if benzyl protecting groups are present.

For example, benzyl chloroformate (Cbz-Cl) is used to protect amines in morpholine derivatives in dichloromethane with triethylamine at 0–20°C for 2 hours, followed by purification.

Step Reagents & Conditions Yield Notes
Protection Cbz-Cl, Et3N, DCM, 0–20°C, 2 h Moderate to high Protects amine groups for subsequent transformations

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvents Dichloromethane, tetrahydrofuran, 1,4-dioxane, DMF Choice depends on step; polar aprotic solvents common
Temperature 0–25°C for coupling; 50°C for hydrogenation Mild conditions favor stereochemical integrity
Catalysts/Reagents PtO2 for hydrogenation; EDC-HCl/HOBt or HATU for coupling Efficient and widely used coupling agents
Reaction Time 1.5–48 hours depending on step Longer times for amide couplings
Purification Silica gel chromatography Essential for isolating pure stereoisomers

Stereochemical Considerations

The (5S) stereochemistry is critical for biological activity. Stereoselective synthesis is achieved by using chiral starting materials or chiral resolution techniques. Literature reports indicate that stereochemistry assignment is confirmed by chiral HPLC and docking studies, showing that the biologically active eutomer is the (5S) isomer.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Yield (%) Notes
1 Hydrogenation of tert-butyl 3-cyano-4-morpholinecarboxylate PtO2, MeOH, H2 (50 psi), overnight High Aminomethyl intermediate
2 Protection of amine group Benzyl chloroformate, Et3N, DCM, 0–20°C, 2 h Moderate Cbz protection
3 Amide coupling with trifluoromethyl-substituted acid EDC-HCl, HOBt, triethylamine, 1,4-dioxane, 24–48 h 75–83 Formation of amide bond
4 Alternative coupling using HATU HATU, DIEA, DMF, 20°C, overnight ~90 High efficiency coupling
5 Deprotection or further functionalization Acidic conditions or catalytic hydrogenation Variable Final product preparation

The preparation of This compound involves multi-step synthesis centered on the formation of a morpholine ring with controlled stereochemistry, introduction of a trifluoromethyl-substituted phenyl group via amide coupling, and strategic use of protecting groups such as tert-butyl esters. The use of catalytic hydrogenation, carbodiimide-based coupling agents, and HATU-mediated amide bond formation are key techniques. Reaction conditions are optimized for yield and stereochemical purity, with purification by chromatography. This synthesis is well-documented in peer-reviewed chemical literature and databases, providing a reliable foundation for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

Compound A : tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate (CAS: 130317-10-1)
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Key Substituent : Benzyl group at position 4.
  • Physical Properties :
    • Density: 1.162 g/cm³
    • Melting Point: 98–100°C
    • Boiling Point: 441.1°C (at 760 mmHg)
    • Refractive Index: 1.532 .
Compound B : Target compound (CAS: 2940875-44-3)
  • Key Substituent : 4-(Trifluoromethyl)phenyl group at position 5.
  • Impact of Substituent: Electron-Withdrawing Effect: The trifluoromethyl (CF₃) group enhances electrophilicity and metabolic stability compared to the electron-donating benzyl group in Compound A.
Table 1: Structural and Property Comparison
Parameter Compound A Compound B (Target)
Molecular Formula C₁₆H₂₁NO₄ C₁₆H₁₈F₃NO₄
Molecular Weight 291.34 g/mol 345.31 g/mol
Substituent at Position 5 Benzyl 4-(Trifluoromethyl)phenyl
Density 1.162 g/cm³ N/A
Melting Point 98–100°C N/A
Key Functional Groups Morpholine, tert-butyl carbamate Morpholine, tert-butyl carbamate

Comparison with Pharmaceutical Derivatives (Patent Compounds)

describes structurally complex derivatives, such as (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide , which share the tert-butyl morpholine motif but include additional pharmacophores (e.g., pyrimidine, pyridazine rings) .

Key Differences :
  • Complexity : Patent compounds are designed as active pharmaceutical ingredients (APIs) with multi-ring systems, while the target compound is a simpler intermediate.
  • Functionality : The target lacks hydroxyl, pyrimidine, or pyridazine groups, limiting direct biological activity but making it a versatile synthetic precursor .

Research Implications and Data Gaps

  • Physical Data : The absence of melting/boiling points for Compound B limits its practical application profiling. Further studies using techniques like differential scanning calorimetry (DSC) or X-ray crystallography (via SHELX or ORTEP-3 ) are warranted.

Biological Activity

Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate (CAS: 2940875-44-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H18F3NO4
  • Molecular Weight : 345.32 g/mol
  • IUPAC Name : tert-butyl (S)-3-oxo-5-(4-(trifluoromethyl)phenyl)morpholine-4-carboxylate
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its trifluoromethyl group and morpholine structure, which enhance its pharmacological properties.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may include proteases and kinases. The presence of the trifluoromethyl group plays a crucial role in enhancing binding affinity due to its electron-withdrawing properties, which stabilize interactions with enzyme active sites .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The trifluoromethyl group has been associated with increased potency in inhibiting cancer cell proliferation .
  • Neuroprotective Effects : Research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cultures .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Enzyme InhibitionStabilizes interactions with active sites
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsModulates neurotransmitter systems

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cell lines. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models have demonstrated that administration of the compound significantly reduced markers of oxidative stress in brain tissues following induced ischemia. This suggests a protective effect against neuronal damage, potentially through antioxidant mechanisms.

Research Findings

Recent literature highlights the importance of the trifluoromethyl group in enhancing the pharmacological profile of drugs. Compounds containing this moiety often exhibit improved bioavailability and metabolic stability, making them suitable candidates for drug development .

Additionally, structure-activity relationship (SAR) studies have indicated that modifications to the morpholine ring can further optimize biological activity, paving the way for future derivatives with enhanced efficacy.

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